molecular formula C13H12N2O2 B8603204 2-Pyrazin-2-yl-chroman-6-ol

2-Pyrazin-2-yl-chroman-6-ol

Cat. No. B8603204
M. Wt: 228.25 g/mol
InChI Key: HDFCUPVSKRDDDT-UHFFFAOYSA-N
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Patent
US08912224B2

Procedure details

A solution of 2-(6-methoxy-chroman-2-yl)-pyrazine (663 mg, 2.74 mmol) in 50 ml of anhydrous dichloromethane was cooled to −10° C., and a solution of boron tribromide (9.6 ml of 1M solution in dichloromethane, 9.6 mmol) was added dropwise. After stirring at 0° C. for 1 h, 1 ml of boron tribromide solution was added and the reaction mixture was stirred at 0° C. for 1.5 h. The reaction mixture was quenched by slow addition of water, and after 10 min neutralized by addition of a sodium hydrogencarbonate solution. After decantation and extraction with dichloromethane, the organic layer was dried over sodium sulfate and concentrated in vacuo. After chromatography on silica gel (methanol in dichloromethane), 2-pyrazin-2-yl-chroman-6-ol was obtained as a yellow powder (625 mg, 100%).
Quantity
663 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[O:9][CH:8]([C:13]1[CH:18]=[N:17][CH:16]=[CH:15][N:14]=1)[CH2:7][CH2:6]2.B(Br)(Br)Br>ClCCl>[N:14]1[CH:15]=[CH:16][N:17]=[CH:18][C:13]=1[CH:8]1[CH2:7][CH2:6][C:5]2[C:10](=[CH:11][CH:12]=[C:3]([OH:2])[CH:4]=2)[O:9]1

Inputs

Step One
Name
Quantity
663 mg
Type
reactant
Smiles
COC=1C=C2CCC(OC2=CC1)C1=NC=CN=C1
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
9.6 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 0° C. for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by slow addition of water
ADDITION
Type
ADDITION
Details
after 10 min neutralized by addition of a sodium hydrogencarbonate solution
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
After decantation and extraction with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=C(C=NC=C1)C1OC2=CC=C(C=C2CC1)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 625 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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